

# Preclinical Toxicology of Ivarmacitinib (SHR0302): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ivarmacitinib**

Cat. No.: **B610830**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ivarmacitinib**, also known as SHR0302, is a potent and selective oral inhibitor of Janus kinase 1 (JAK1).<sup>[1]</sup> As a key mediator in the signaling of numerous pro-inflammatory cytokines, JAK1 is a validated therapeutic target for a range of autoimmune and inflammatory diseases.<sup>[2]</sup> The selective inhibition of JAK1 over other JAK family members is hypothesized to offer a favorable safety profile by minimizing off-target effects. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on **Ivarmacitinib**, presenting key quantitative data, detailed (where available) and standardized experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development of JAK inhibitors and other small molecule therapeutics.

## Mechanism of Action: The JAK-STAT Signaling Pathway

**Ivarmacitinib** exerts its therapeutic effect by inhibiting the Janus kinase 1 (JAK1) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is a primary mechanism for signal transduction for a wide array of cytokines and growth factors involved in immunity and inflammation.

Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

**Ivarmacitinib**, by selectively inhibiting JAK1, disrupts this signaling cascade, thereby downregulating the inflammatory response.



[Click to download full resolution via product page](#)

Figure 1: **Ivarmacitinib's Inhibition of the JAK1-STAT Signaling Pathway.**

## Preclinical Toxicology Program Overview

A comprehensive preclinical toxicology program was conducted to characterize the safety profile of **Ivarmacitinib**. This program included single-dose and repeat-dose toxicity studies in both rodent and non-rodent species, as well as evaluations of genotoxicity, carcinogenicity, and reproductive toxicity. The following diagram illustrates a typical workflow for such a program.

[Click to download full resolution via product page](#)

Figure 2: A Generalized Workflow for Preclinical Toxicology Assessment.

## Summary of Key Preclinical Toxicology Findings

The following tables summarize the quantitative data from key repeat-dose toxicity studies of **Ivarmacitinib**.

Table 1: Repeat-Dose Toxicity Study in Mice

| Parameter                                | Details                                                                                                                                                                                                                                                                                             |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Species                                  | Mouse (Strain not specified)                                                                                                                                                                                                                                                                        |
| Duration                                 | 3 months                                                                                                                                                                                                                                                                                            |
| Route of Administration                  | Oral (gavage)                                                                                                                                                                                                                                                                                       |
| Dose Levels                              | 0 (vehicle), 10, 30, 60, and 120/90 mg/kg/day                                                                                                                                                                                                                                                       |
| Key Findings                             | <ul style="list-style-type: none"><li>- Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency) were observed at doses <math>\geq</math> 60 mg/kg/day.</li><li>- Centrilobular hepatocellular hypertrophy (considered non-adverse) was noted.</li></ul> |
| No-Observed-Adverse-Effect-Level (NOAEL) | 30 mg/kg/day                                                                                                                                                                                                                                                                                        |

Table 2: Neurotoxicity Study in Monkeys

| Parameter                                | Details                                                                                                                            |
|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Species                                  | Monkey (Species not specified)                                                                                                     |
| Duration                                 | 4 days                                                                                                                             |
| Route of Administration                  | Oral                                                                                                                               |
| Dose Levels                              | 60 mg/kg                                                                                                                           |
| Key Findings                             | - Abnormal, involuntary muscle contractions, interpreted as myoclonus or intentional tremors, were observed in 2 out of 6 animals. |
| No-Observed-Adverse-Effect-Level (NOAEL) | 10 mg/kg (from a 14-day study)                                                                                                     |

## Experimental Protocols (Standardized)

While specific, detailed protocols for the **Ivarmacitinib** preclinical studies are not publicly available, the following represents standardized methodologies for the types of studies conducted.

### Repeat-Dose Oral Toxicity Study in Rodents (e.g., 90-Day Mouse Study)

- Objective: To evaluate the potential toxicity of **Ivarmacitinib** following repeated oral administration over a 90-day period in mice.
- Test System:
  - Species: Mouse (e.g., CD-1 or C57BL/6).
  - Number of Animals: Typically 10 males and 10 females per dose group.
- Dose Groups:
  - Control (vehicle).
  - Low Dose.

- Mid Dose.
- High Dose (intended to produce some toxicity but not mortality).
- Administration:
  - Route: Oral gavage.
  - Frequency: Once daily.
  - Duration: 90 days.
- Observations and Examinations:
  - Mortality and Morbidity: Twice daily.
  - Clinical Observations: Daily, including changes in skin, fur, eyes, and general behavior.
  - Body Weight and Food Consumption: Weekly.
  - Ophthalmology: Prior to initiation and at termination.
  - Clinical Pathology: At termination, including hematology, clinical chemistry, and urinalysis.
  - Gross Necropsy: At termination, all animals are subjected to a full necropsy.
  - Organ Weights: Key organs are weighed.
  - Histopathology: A comprehensive list of tissues from control and high-dose animals are examined microscopically. Any target organs are also examined in the lower dose groups.
- Toxicokinetics: Blood samples are collected at specified time points to determine the systemic exposure to **Ivarmacitinib** and/or its metabolites.

## Neurotoxicity Assessment in Non-Human Primates

- Objective: To evaluate the potential neurotoxic effects of **Ivarmacitinib** in a non-human primate model.

- Test System:
  - Species: Cynomolgus or Rhesus monkeys.
  - Number of Animals: A small number of animals per group (e.g., 3-6 per sex).
- Dose Groups:
  - Control (vehicle).
  - One or more dose levels of **Ivarmacitinib**.
- Administration:
  - Route: Oral (e.g., gavage or in a palatable treat).
  - Frequency and Duration: As determined by the study design (e.g., single dose or short-term repeat dose).
- Observations and Examinations:
  - Detailed Clinical Observations: Frequent observations for any behavioral changes, tremors, convulsions, changes in posture or gait, and other neurological signs.
  - Functional Observational Battery (FOB): A series of standardized tests to assess sensory, motor, and autonomic function.
  - Video Recording: To allow for detailed review of any abnormal behaviors.
  - Electroencephalography (EEG): May be used to assess brain electrical activity.
  - Necropsy and Histopathology: At termination, with a focus on the central and peripheral nervous systems.

## Genotoxicity, Carcinogenicity, and Reproductive Toxicology

A full battery of genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies were reportedly conducted for **Ivarmacitinib**. While specific results are not publicly available, these studies are standard components of a preclinical safety assessment package.

- Genotoxicity: These studies assess the potential for a drug to cause damage to genetic material. A standard battery typically includes:
  - A test for gene mutation in bacteria (Ames test).
  - An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
  - An in vivo test for chromosomal damage using rodent hematopoietic cells.
- Carcinogenicity: These long-term studies (typically 2 years in rodents) evaluate the tumorigenic potential of a drug. They are generally required for drugs intended for chronic use.
- Reproductive and Developmental Toxicology: These studies are designed to identify any effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

## Conclusion

The preclinical toxicology data available for **Ivarmacitinib** suggest a safety profile consistent with a selective JAK1 inhibitor. The identified target organs and dose-limiting toxicities in animal models provide valuable information for monitoring in human clinical trials. The No-Observed-Adverse-Effect-Levels (NOAELs) established in these studies are critical for determining a safe starting dose in humans. This technical guide summarizes the key findings and provides a framework for understanding the preclinical safety assessment of **Ivarmacitinib**. For further details, it is recommended to consult the full regulatory submission documents when they become publicly available.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 2. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- To cite this document: BenchChem. [Preclinical Toxicology of Ivarmacitinib (SHR0302): A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [<https://www.benchchem.com/product/b610830#preclinical-toxicology-studies-of-ivarmacitinib>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)